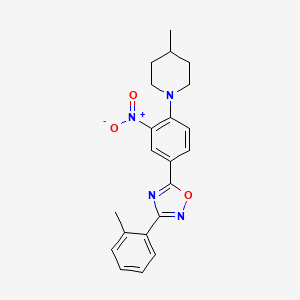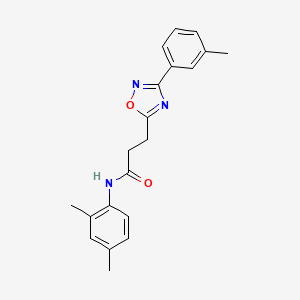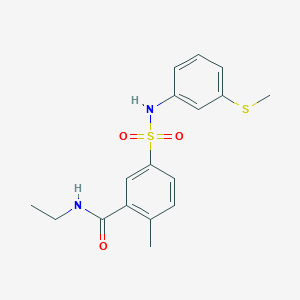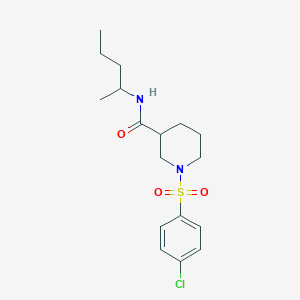
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-phenylacetamide, commonly known as HQPA, is a synthetic compound belonging to the class of N-phenylacetamides. HQPA has been widely studied for its potential applications in various scientific research fields due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of HQPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. HQPA has been shown to inhibit the activity of the protein kinases AKT and ERK, which are involved in the regulation of cell growth and survival. HQPA has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
HQPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell growth and survival. HQPA has also been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HQPA is its potent anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. HQPA also possesses significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of HQPA is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on HQPA. One area of interest is the development of more effective synthetic methods for HQPA, which could improve its bioavailability and effectiveness in vivo. Another area of interest is the investigation of the potential synergistic effects of HQPA with other anticancer drugs, which could enhance its anticancer activity and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of HQPA and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
HQPA can be synthesized by reacting 2-hydroxy-3-quinolinecarboxaldehyde with 4-methoxyphenylacetic acid and aniline in the presence of a suitable catalyst. The reaction proceeds via a condensation process, resulting in the formation of HQPA as a white crystalline solid.
Aplicaciones Científicas De Investigación
HQPA has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. HQPA has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. HQPA has also been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-30-22-13-11-18(12-14-22)15-24(28)27(21-8-3-2-4-9-21)17-20-16-19-7-5-6-10-23(19)26-25(20)29/h2-14,16H,15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMSWRFOWWZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)


![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)